molecular formula C9H10Cl3NO B1410960 3-(2,4-Dichlorophenoxy)azetidine hydrochloride CAS No. 1987310-69-9

3-(2,4-Dichlorophenoxy)azetidine hydrochloride

Cat. No.: B1410960
CAS No.: 1987310-69-9
M. Wt: 254.5 g/mol
InChI Key: ZRIUTJQGEANXSC-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)azetidine hydrochloride is a synthetic compound known for its applications in various scientific fields. It belongs to the family of phenoxy herbicides and is recognized for its selective action against broadleaf weeds. The compound’s molecular formula is C9H10Cl3NO, and it has a molecular weight of 254.54 g/mol .

Preparation Methods

The synthesis of 3-(2,4-Dichlorophenoxy)azetidine hydrochloride involves several steps. Typically, the synthetic route includes the reaction of 2,4-dichlorophenol with azetidine under specific conditions to form the desired product. The reaction conditions often involve the use of a base to deprotonate the phenol, followed by nucleophilic substitution to introduce the azetidine ring . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(2,4-Dichlorophenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the azetidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)azetidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of herbicides and other agrochemicals due to its selective action against broadleaf weeds.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound disrupts the growth of broadleaf weeds by interfering with their cellular processes. It targets specific enzymes and pathways essential for the growth and development of these plants.

Comparison with Similar Compounds

3-(2,4-Dichlorophenoxy)azetidine hydrochloride can be compared with other phenoxy herbicides, such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar selective action against broadleaf weeds.

    MCPA (2-Methyl-4-chlorophenoxyacetic acid): Known for its use in controlling broadleaf weeds in cereal crops.

    Dicamba (3,6-Dichloro-2-methoxybenzoic acid): Used for post-emergence control of broadleaf weeds.

The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical properties and biological activities compared to other phenoxy herbicides.

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIUTJQGEANXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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